molecular formula C15H25N5 B15050684 {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B15050684
M. Wt: 275.39 g/mol
InChI Key: RHSABXNQXPDULB-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the condensation of 2-methylpropylhydrazine with 1,3-diketones to form the pyrazole ring. This is followed by alkylation reactions to introduce the methyl and isopropyl groups at the desired positions on the pyrazole rings. The final step involves the coupling of the two pyrazole rings through a methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazole
  • 1-methyl-1H-pyrazole

Uniqueness

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure with specific alkyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H25N5/c1-12(2)11-19-8-6-14(18-19)9-16-10-15-5-7-17-20(15)13(3)4/h5-8,12-13,16H,9-11H2,1-4H3

InChI Key

RHSABXNQXPDULB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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